4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde

Catalog No.
S6614458
CAS No.
892873-58-4
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde

CAS Number

892873-58-4

Product Name

4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde

IUPAC Name

2-hydroxy-5-(3-methoxyphenyl)benzaldehyde

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c1-17-13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-9,16H,1H3

InChI Key

VGABTIBNYPSCEI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O

4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde, with the CAS number 892873-58-4, is an organic compound characterized by its biphenyl structure substituted with a hydroxyl group and a methoxy group. The molecular formula is C₁₄H₁₂O₃, and it has a molecular weight of approximately 228.24 g/mol. This compound features a carbaldehyde functional group, which contributes to its reactivity and potential biological activity.

The chemical reactivity of 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde primarily involves its aldehyde functionality. It can participate in various reactions typical of aldehydes, including:

  • Nucleophilic Addition: Reacts with nucleophiles to form alcohols or other derivatives.
  • Condensation Reactions: Can undergo condensation with amines or alcohols to form imines or acetals, respectively.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties.

Research indicates that compounds like 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde exhibit various biological activities. Specifically, they have been studied for their potential in:

  • Antioxidant Activity: Compounds with similar structures often show the ability to scavenge free radicals.
  • Anticancer Properties: Some studies suggest that hydroxy-substituted biphenyls can inhibit cancer cell proliferation by affecting specific signaling pathways.
  • Enzyme Inhibition: This compound may inhibit certain enzymes, such as IRE1α RNase, which is involved in cellular stress responses .

Several synthetic routes have been reported for the preparation of 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde:

  • Starting from Phenolic Compounds: A common method involves the reaction of phenolic compounds with aldehydes under acidic conditions.
  • Aldol Condensation: This method can be employed using appropriate starting materials to form the biphenyl structure followed by oxidation to introduce the aldehyde group.
  • Functional Group Transformations: Existing hydroxyl groups can be modified through methylation or other transformations to achieve the desired structure.

4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Chemical Research: Used as a reagent in organic synthesis and as a building block for more complex molecules.
  • Material Science: Its unique properties may find applications in developing functional materials.

Interaction studies are crucial for understanding how 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde interacts with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.
  • Cellular Assays: Testing its effects on cell viability and proliferation in various cancer cell lines.
  • Mechanistic Studies: Investigating the pathways through which it exerts its biological effects.

Several compounds share structural similarities with 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde39224732Contains an additional methyl group; potential for different biological activity.
4-Hydroxy-3',5-dimethoxy[1,1'-biphenyl]-3-carboxaldehyde39224791Features two methoxy groups; may enhance solubility and reactivity.
4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carbaldehyde1261948-09-7Methyl substitution may alter pharmacological properties.

Uniqueness of 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde

What distinguishes 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde from these similar compounds is its specific arrangement of functional groups and its unique potential for interactions within biological systems. Its balance of hydrophilic and lipophilic characteristics may provide advantages in drug design and development.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.078644241 g/mol

Monoisotopic Mass

228.078644241 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

Explore Compound Types